molecular formula C11H16FNO3 B1485072 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine CAS No. 790597-04-5

2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine

Cat. No. B1485072
CAS RN: 790597-04-5
M. Wt: 229.25 g/mol
InChI Key: WJJFRQWHMSRSJV-UHFFFAOYSA-N
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Description

“2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine” is a chemical compound with the molecular formula C11H16FNO3 . It has a molecular weight of 229.25 .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine” consists of a fluoro group attached to an ethan-1-amine group, which is further attached to a phenyl ring with three methoxy groups .

Scientific Research Applications

Chiral Derivatization Agents

One application of fluoro-phenyl-ethanamine derivatives is as chiral derivatizing agents. For instance, the synthesis and enantiomeric separation of 2-Fluoro-2-phenyl-1-aminoethane from styrene have been described, with its application in distinguishing amides prepared from different chiral acids via fluorine NMR, showcasing its utility in stereochemical analysis (Hamman, 1989).

Synthesis of β-Fluoro-arylamines

The asymmetric synthesis of primary and secondary β-Fluoro-arylamines using reductive aminases from fungi is another notable application. This process yields β-fluoro primary or secondary amines with high conversion and enantiomeric excess, demonstrating the relevance of fluoro-phenyl-ethanamine derivatives in the development of chiral amines for pharmaceutical chemistry (González-Martínez et al., 2020).

Fluorination Techniques

Fluorinated Michael acceptors' reactions with nucleophiles, including amines, are significant for the synthesis of β-substituted α-fluoro ketones. This research area demonstrates the fluoro-phenyl-ethanamine derivatives' importance in organic synthesis, particularly in introducing fluorine atoms into organic molecules to alter their reactivity and physical properties (Ramb et al., 2016).

Catalytic and Template Properties

Investigations into the catalytic and template properties of fluorinated alcohols for olefin epoxidation by H2O2 indicate the broader utility of fluorine-containing compounds in facilitating chemical reactions under mild conditions. These studies highlight the ability of fluorine atoms to influence reaction mechanisms and outcomes significantly (de Visser et al., 2003).

Labeling and Detection Techniques

Amine-reactive activated esters of meso-CarboxyBODIPY are used for the fluorogenic detection and labeling of amines, amino acids, and proteins. The substantial change in emission spectra and intensity upon conjugation makes such derivatives valuable tools in biochemical and analytical applications (Jeon et al., 2020).

properties

IUPAC Name

2-fluoro-2-(3,4,5-trimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO3/c1-14-9-4-7(8(12)6-13)5-10(15-2)11(9)16-3/h4-5,8H,6,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJFRQWHMSRSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine
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Reactant of Route 5
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Reactant of Route 6
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